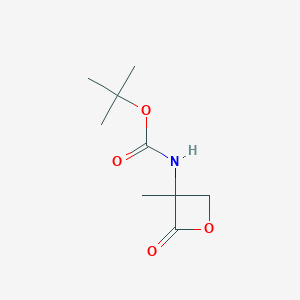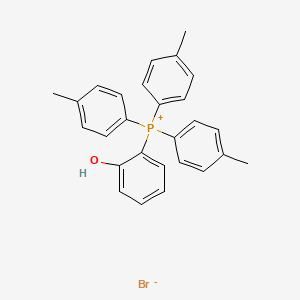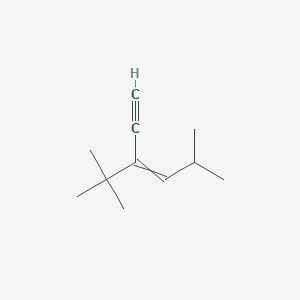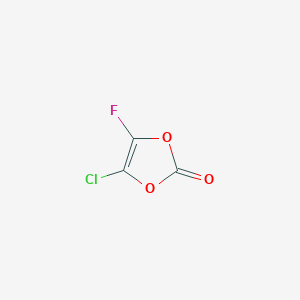
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzazocine ring system fused with a phenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzazocine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzazocine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Catalyst Selection: Using more efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzazocine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of benzazocine ketones or carboxylic acids.
Reduction: Formation of benzazocine alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted benzazocine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. This could include:
Binding to Receptors: The compound may bind to specific receptors in the body, such as opioid receptors, to exert its effects.
Enzyme Inhibition: It may inhibit certain enzymes, leading to changes in biochemical pathways.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzazocine Derivatives: Compounds with similar benzazocine ring structures but different substituents.
Phenyl-Substituted Compounds: Molecules with a phenyl group attached to different core structures.
Uniqueness
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is unique due to its specific combination of a benzazocine ring and a phenyl group. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Properties
CAS No. |
848171-92-6 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
3,6-dihydro-2H-1-benzazocin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C18H17NO/c20-18(16-11-3-1-4-12-16)19-14-8-2-5-9-15-10-6-7-13-17(15)19/h1-7,10-13H,8-9,14H2 |
InChI Key |
DBNXMFCTSINWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2CC=C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)


![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)


![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)

![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)

